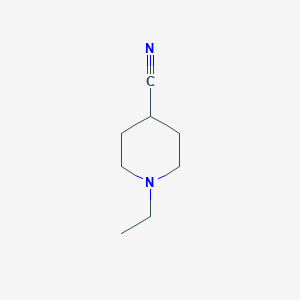

1-Ethylpiperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

Piperidines, which include 1-Ethylpiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Medicinal Chemistry

One notable application of derivatives similar to 1-Ethylpiperidine-4-carbonitrile is their use as building blocks in medicinal chemistry. For instance, the synthesis of 3-Aminomethyl-3-fluoropiperidines has been highlighted as a significant development. These compounds are derived through a series of chemical reactions starting from ethyl 3-chloropropyl-2-cyanoacetate and are of high interest due to their potential applications in drug development. The final products, 3-aminomethyl-3-fluoropiperidines, were obtained in good yields, demonstrating the feasibility of this approach for generating valuable intermediates for further medicinal chemistry applications (Eva Van Hende et al., 2009).

Chemotherapeutic Research

Another significant area of application is in the development of chemotherapeutic agents. Specifically, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cells. These compounds, particularly 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, showed potent cytotoxic activity and induced apoptosis in HT-29 cells, a human colorectal cancer cell line. The study also explored the mechanism of action, revealing involvement in cell cycle arrest and apoptosis induction, thus highlighting the potential of such derivatives in cancer treatment (Mina Hanifeh Ahagh et al., 2019).

Photovoltaic Applications

Derivatives of 1-Ethylpiperidine-4-carbonitrile have also found applications in the field of materials science, particularly in the development of organic photovoltaic devices. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. The research focused on the photovoltaic properties of these derivatives when used as the active layer in heterojunction diodes. These diodes exhibited photovoltaic properties under both dark and illumination conditions, indicating their suitability for use in solar energy conversion (H. Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

1-ethylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVORHMHIZDZPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574997 |

Source

|

| Record name | 1-Ethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpiperidine-4-carbonitrile | |

CAS RN |

88654-16-4 |

Source

|

| Record name | 1-Ethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.